Solavetivone

phytoalexin plant defense Solanum tuberosum

Solavetivone (CAS 54878-25-0), also known as katahdinone, is a spirocyclic sesquiterpenoid phytoalexin predominantly isolated from solanaceous plants such as potato (Solanum tuberosum) and Solanum xanthocarpum. It functions as a key inducible defense metabolite against microbial pathogens, with a well-documented role in crop protection and plant-pathogen interaction studies.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 54878-25-0
Cat. No. B1203128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolavetivone
CAS54878-25-0
Synonyms(2R,5S,10R)-2-isopropenyl-6,10-dimethylspiro(4,5)-dec-6-en-8-one
solavetivone
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=C(C12CCC(C2)C(=C)C)C
InChIInChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12-13H,1,5-6,8-9H2,2-4H3/t12-,13-,15-/m1/s1
InChIKeyFGCUSSRGQNHZRW-UMVBOHGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solavetivone (CAS 54878-25-0) for Procurement: Baseline Phytoalexin Characteristics and Sourcing


Solavetivone (CAS 54878-25-0), also known as katahdinone, is a spirocyclic sesquiterpenoid phytoalexin predominantly isolated from solanaceous plants such as potato (Solanum tuberosum) and Solanum xanthocarpum [1]. It functions as a key inducible defense metabolite against microbial pathogens, with a well-documented role in crop protection and plant-pathogen interaction studies . Its biosynthesis proceeds from the common precursor farnesyl diphosphate (FPP) via vetispiradiene, establishing it as a critical intermediate in the metabolic pathway leading to more complex phytoalexins like lubimin and rishitin [2]. For procurement, it is available as a purified analytical standard for research and development, typically sourced from specialized chemical suppliers .

Why Solavetivone Cannot Be Substituted with Generic Phytoalexins


Generic substitution among sesquiterpenoid phytoalexins is scientifically unsound due to compound-specific profiles in accumulation kinetics, in planta stability, and target organism sensitivity. Solavetivone exhibits a distinct spatial and temporal accumulation pattern in potato tissue compared to its structural analogs rishitin and lubimin, with significantly higher concentrations in specific tissues like stems [1]. Furthermore, it serves as a direct biosynthetic precursor, meaning its presence and concentration can dramatically influence the downstream production of other critical defense metabolites [2]. Crucially, the activity of its derivatives, such as 3-β-acetoxysolavetivone, can exceed its own antifungal potency, highlighting that even minor structural modifications lead to significant changes in efficacy [3]. These differences preclude simple interchangeability and demand a targeted, evidence-based approach to compound selection.

Quantitative Differentiators for Solavetivone Procurement


Superior In Planta Accumulation in Stem Tissue Compared to Rishitin

In potato stems infected with Erwinia carotovora ssp. atroseptica, solavetivone accumulates to significantly higher concentrations than rishitin, a major phytoalexin in other tissues. This suggests a tissue-specific role where solavetivone may be the primary defense compound in stems. [1]

phytoalexin plant defense Solanum tuberosum quantitative analysis tissue-specific accumulation

Moderate Antioxidant Activity Differentiates It from Potent Sesquiterpenes

When evaluated for radical scavenging potential, solavetivone exhibits measurable but moderate antioxidant activity compared to other sesquiterpenoids isolated from the same source. It is less potent than nootkatone and aristolone. [1]

antioxidant DPPH assay sesquiterpenoid comparative efficacy Cyperus rotundus

Specific Cytotoxicity Profile Against Human OVCAR-3 Cancer Cells

Solavetivone demonstrates a specific, albeit moderate, cytotoxic effect on human ovarian cancer (OVCAR-3) cells. This activity has been quantified, providing a baseline for its potential in oncological research. [1]

cytotoxicity anticancer OVCAR-3 Solanum indicum natural product

Its Acetylated Derivative (3-β-acetoxysolavetivone) Exhibits Higher Antifungal Potency

The acetylated derivative of solavetivone, 3-β-acetoxysolavetivone, displays antifungal activity that is comparable to lubimin and notably higher than that of the parent compound, solavetivone. This indicates that the 3-hydroxy group is a key site for structural optimization to enhance antifungal efficacy. [1]

antifungal Fusarium oxysporum derivatization structure-activity relationship Solanum abutiloides

Patent-Protected Use as a Broad-Spectrum Pest Repellent and Pesticide

A granted US patent (US10206393B2) explicitly protects the use of solavetivone, its analog 5-epi-β-vetivone, and their derivatives in pest control compositions. This intellectual property creates a unique commercialization pathway not available for many other common phytoalexins. [1]

pest control pesticide repellent patent formulation

Lower In Planta Accumulation in Roots and Stolons Compared to Stems

In contrast to its high accumulation in stem tissue, solavetivone is found at significantly lower concentrations in potato roots and stolons following Erwinia infection. In these tissues, rishitin is the predominant phytoalexin. [1]

tissue-specificity plant defense biomarker Erwinia phytoalexin profile

Recommended Research & Industrial Applications for Solavetivone


Investigating Tissue-Specific Plant Immunity in Potato Stems

Solavetivone is the optimal analytical standard and biomarker for studying the early defense response in potato stems infected by bacterial pathogens like Erwinia. Its concentration in this tissue is 1.2 times higher than that of rishitin, making it the primary phytoalexin of interest. [1]

Scaffold for Derivatization in Antifungal Drug Discovery

For medicinal chemistry and agrochemical programs aiming to enhance antifungal activity, solavetivone is an ideal scaffold. Evidence shows that acetylation at the 3-position produces a derivative (3-β-acetoxysolavetivone) with superior potency against Fusarium oxysporum, guiding targeted structure-activity relationship (SAR) studies. [1]

Development of Novel Pest Control Formulations

Solavetivone is uniquely positioned for commercial development due to its specific patent protection for use as a pest repellent and pesticide (US10206393B2). This IP landscape provides a clear and protected pathway for developing agricultural biopesticides. [1]

Biomarker Exclusion Studies in Root and Stolon Pathogen Assays

In experiments focused on root or stolon immunity, solavetivone is not the recommended biomarker. Quantitative data shows rishitin is the dominant phytoalexin in these tissues, accumulating at 11 and 7 times higher concentrations, respectively. This guides researchers to correctly select rishitin as the more relevant compound for these specific models. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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